4-(2-Amino-2-carboxyethyl)benzoic acid
Description
4-(2-Amino-2-carboxyethyl)benzoic acid is a benzoic acid derivative featuring an ethyl side chain substituted with both amino (-NH₂) and carboxylic acid (-COOH) groups at the second carbon. This structure combines aromatic and aliphatic functionalities, conferring unique physicochemical properties.
Structure
3D Structure
Properties
IUPAC Name |
4-(2-amino-2-carboxyethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5,11H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDGRBPZVQPESQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22976-70-1, 24213-90-9 | |
| Record name | 4-Carboxyphenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22976-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC101133 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101133 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
- 4-(2-Amino-2-carboxyethyl)benzoic acid serves as a versatile building block in organic synthesis. Its unique structural features allow for the modification and creation of more complex molecules. The compound's amino and carboxyl functional groups enable it to participate in various chemical reactions, making it valuable in medicinal chemistry and materials science.
Reactivity and Synthesis
- The compound can undergo multiple reactions due to its functional groups:
- Esterification : Formation of esters with alcohols.
- Amidation : Reaction with amines to form amides.
- Decarboxylation : Loss of carbon dioxide under certain conditions.
Biological Applications
Role in Metabolic Pathways
- Research indicates that this compound may play a role in metabolic pathways, particularly those involving amino acids and neurotransmitters. Its structural similarity to other amino acids suggests potential biological interactions that warrant further investigation.
Therapeutic Potential
- Studies have shown that this compound has potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit activity against certain bacterial strains, including Mycobacterium tuberculosis .
- Cancer Research : Its ability to inhibit specific enzymes involved in cancer cell metabolism is being explored as a potential therapeutic avenue.
Pharmaceutical Applications
Intermediate in Drug Development
- The compound is utilized as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows for the development of novel drug candidates targeting various diseases. For instance, it has been studied for its potential as a biomarker in disease diagnostics and therapeutic monitoring .
Case Study: Inhibitors of Polyketide Synthase
- A notable application involves the exploration of inhibitors targeting the polyketide synthase (Pks13) enzyme in Mycobacterium tuberculosis. Compounds derived from or related to this compound have shown promise in inhibiting this enzyme, which is crucial for mycolic acid synthesis and bacterial survival .
Industrial Applications
Production of Agrochemicals
- Beyond pharmaceuticals, this compound is also used in the production of agrochemicals. Its reactivity allows for the development of herbicides and pesticides that are effective against a range of agricultural pests.
Table: Comparison of Applications
| Application Area | Specific Uses | Examples/Notes |
|---|---|---|
| Chemical Synthesis | Building block for complex molecules | Used in organic synthesis reactions |
| Biological Research | Role in metabolic pathways | Potential biomarker for diseases |
| Pharmaceutical Industry | Intermediate for drug development | Investigated for antitubercular activity |
| Industrial Chemistry | Production of agrochemicals | Utilized in herbicide formulations |
Comparison with Similar Compounds
Table 1: Key Properties of Selected Benzoic Acid Derivatives
Preparation Methods
Catalytic Reduction-Based Synthesis
A modified approach derived from the synthesis of 4-aminomethylbenzoic acid (AMBA) involves catalytic hydrogenation under optimized conditions:
- Catalytic reduction of methyl 4-hydroxyiminomethylbenzoate using H₂ and a palladium catalyst.
- Adjust pH to 4–6 with HCl or H₂SO₄ to precipitate the product.
- Vacuum-dry to isolate 4-aminomethylbenzoic acid.
Adaptability : Introducing a carboxyethyl group would require additional steps, such as alkylation of the amine intermediate with bromoacetic acid derivatives.
Alkaline Condensation Approach
A method for synthesizing 4-[(2-carboxyethyl)amino]benzoic acid monohydrate offers a template for introducing the carboxyethyl moiety:
Reaction Scheme :
$$ \text{3-Chloropropanoic acid} + p\text{-aminobenzoic acid} \xrightarrow{\text{KOH, reflux}} \text{4-[(2-carboxyethyl)amino]benzoic acid} $$
| Condition | Detail | Outcome |
|---|---|---|
| Reflux duration | 36 hours | Maximizes substitution |
| Acidification agent | HCl | Precipitates product |
| Crystallization solvent | Methanol | Yields crystalline product |
Key Data :
- Yield: ~70% after crystallization.
- Purity: Confirmed via X-ray diffraction (twisted carboxyl group dihedral angle: 6.1°).
Modification for Target Compound :
To introduce both amino and carboxyethyl groups, a protected glycine derivative (e.g., tert-butyl glycinate) could be coupled to 4-bromomethylbenzoic acid, followed by deprotection and carboxylation.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Catalytic reduction | High purity, scalable | Limited functional group tolerance |
| Alkaline condensation | Direct C–N bond formation | Long reaction time, moderate yield |
Critical Parameters for Optimization
- Stoichiometry : Excess amine or alkylating agent improves substitution but risks side reactions.
- Catalyst Selection : Pd/C or Raney Ni for hydrogenation; PtO₂ for selective reductions.
- Purification : Gradient pH adjustment (e.g., HCl to pH 3–4) enhances crystallinity.
Q & A
Q. How can researchers optimize the synthesis of 4-(2-Amino-2-carboxyethyl)benzoic acid to minimize byproduct formation?
-
Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For example, using potassium permanganate as an oxidizing agent under acidic pH (pH 3–5) at 60–80°C can selectively oxidize intermediates while avoiding over-oxidation. Solvent choice (e.g., ethanol/water mixtures) and stoichiometric ratios (e.g., 1:1.2 for amine-to-carboxylic acid coupling) are critical to suppress side reactions like dimerization. Post-synthesis purification via recrystallization (using ethanol/water) or column chromatography (silica gel, eluent: chloroform/methanol 9:1) can isolate the target compound with >95% purity .
-
Example Table : Common Reagents and Conditions
| Reagent | Role | Optimal Conditions |
|---|---|---|
| Potassium permanganate | Oxidizing agent | pH 3–5, 60–80°C, aqueous |
| Ethanol/water | Solvent | 70:30 v/v, reflux |
| Silica gel | Purification | Chloroform/methanol (9:1) |
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR in DMSO-d to confirm the presence of the amino (-NH), carboxyl (-COOH), and ethyl linkage protons (δ 2.5–3.5 ppm for CH groups).
- IR : Peaks at 1680–1720 cm (C=O stretch) and 3300–3500 cm (N-H/O-H stretches) validate functional groups.
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm can assess purity (>98%) using acetonitrile/0.1% TFA as the mobile phase .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?
-
Methodological Answer : Contradictions often arise from disordered crystal structures or twinning. Use SHELXL for refinement, applying restraints to bond lengths and angles for disordered regions. Validate with independent datasets (e.g., synchrotron radiation) and cross-check with computational models (DFT-optimized geometries). For twinned data, employ the TWIN and BASF commands in SHELXL to refine twin fractions .
-
Example Table : SHELX Refinement Parameters
| Parameter | Value/Command | Purpose |
|---|---|---|
| TWIN | 0.25–0.35 | Twin fraction adjustment |
| BASF | 0.1–0.5 | Scale factor for twin law |
| R (I > 2σ(I)) | <0.05 | Convergence criterion |
Q. What computational strategies are effective for modeling the electron localization function (ELF) and bonding behavior of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to map ELF isosurfaces. Analyze regions of high electron density (>0.85) to identify covalent bonds (e.g., C-N in the ethyl linkage) and lone pairs (carboxylic oxygen). Compare with experimental X-ray charge density maps to validate delocalization patterns. Software like Multiwfn or VMD can visualize ELF .
Q. How can researchers address discrepancies between experimental and computational vibrational spectra?
- Methodological Answer : Discrepancies often stem from solvent effects or anharmonicity.
Solvent Correction : Use the SMD solvation model in Gaussian or ORCA to simulate DMSO/water environments.
Anharmonicity : Apply scaling factors (0.96–0.98 for B3LYP) to computed frequencies.
Experimental Adjustments : Collect IR data in inert matrices (KBr pellets) to minimize solvent interference .
Data Contradiction Analysis
Q. How should researchers interpret conflicting biological activity data for derivatives of this compound?
- Methodological Answer : Contradictions may arise from assay conditions or stereochemical variations.
- Assay Optimization : Standardize protocols (e.g., fixed pH 7.4, 37°C for enzyme inhibition assays).
- Stereochemistry : Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers and test individual isomers.
- Docking Studies : Perform molecular docking (AutoDock Vina) to compare binding affinities of R/S configurations with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
